molecular formula C15H9BrN4 B2736973 5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline CAS No. 1354951-32-8

5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline

Cat. No. B2736973
CAS RN: 1354951-32-8
M. Wt: 325.169
InChI Key: APVLYNXVHMKFPC-UHFFFAOYSA-N
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Description

“5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline” is a compound that belongs to the class of imidazo[4,5-b]pyridines . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions and have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of this compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .


Molecular Structure Analysis

The molecular structure of these compounds is elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .


Chemical Reactions Analysis

The alkylation reaction of the synthesized compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline” is not mentioned in the retrieved papers, imidazo[4,5-b]pyridines are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

properties

IUPAC Name

5-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN4/c16-9-7-13-15(18-8-9)20-14(19-13)11-3-1-5-12-10(11)4-2-6-17-12/h1-8H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVLYNXVHMKFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C3=NC4=C(N3)C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline

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